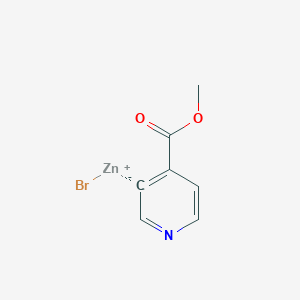
(4-(Methoxycarbonyl)pyridin-3-yl)Zinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the methoxycarbonyl group on the pyridine ring enhances its reactivity and selectivity in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide typically involves the reaction of 4-(Methoxycarbonyl)pyridine with a zinc reagent, such as zinc bromide, in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
4-(Methoxycarbonyl)pyridine+ZnBr2→(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc moiety is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Negishi Coupling: Typically involves a palladium or nickel catalyst, a base such as triethylamine, and a suitable solvent like THF or toluene.
Substitution Reactions: May involve reagents like alkyl halides or aryl halides, with the reaction often conducted in the presence of a base.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In cross-coupling reactions, the primary products are often biaryl or diaryl compounds, which are valuable intermediates in pharmaceuticals and materials science.
科学研究应用
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Serves as an intermediate in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
作用机制
The mechanism of action of (4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide in chemical reactions involves the transfer of the pyridinyl group to an electrophilic partner. The zinc atom acts as a mediator, facilitating the formation of a new carbon-carbon bond. The methoxycarbonyl group on the pyridine ring can influence the reactivity and selectivity of the compound by stabilizing intermediates and transition states during the reaction.
相似化合物的比较
Similar Compounds
(4-(Methoxycarbonyl)phenyl)zinc bromide: Similar in structure but with a phenyl ring instead of a pyridine ring.
(4-(Methoxycarbonyl)pyridin-2-yl)zinc bromide: Similar but with the zinc moiety attached at the 2-position of the pyridine ring.
(4-(Methoxycarbonyl)pyridin-5-yl)zinc bromide: Similar but with the zinc moiety attached at the 5-position of the pyridine ring.
Uniqueness
(4-(Methoxycarbonyl)pyridin-3-yl)zinc bromide is unique due to its specific substitution pattern on the pyridine ring, which can lead to different reactivity and selectivity compared to its analogs. The position of the methoxycarbonyl group and the zinc moiety can significantly influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.
属性
分子式 |
C7H6BrNO2Zn |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
bromozinc(1+);methyl 3H-pyridin-3-ide-4-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-2-4-8-5-3-6;;/h2,4-5H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
LYTZSSXBTDYUES-UHFFFAOYSA-M |
规范 SMILES |
COC(=O)C1=[C-]C=NC=C1.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Chloro-7-[(2-methylpiperidin-1-yl)methyl]quinolin-8-ol](/img/structure/B14870375.png)
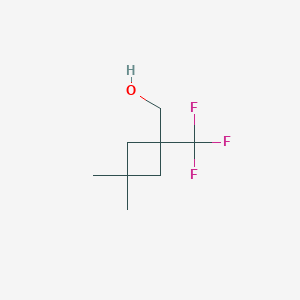
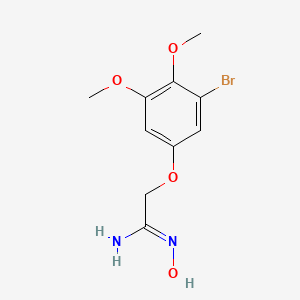

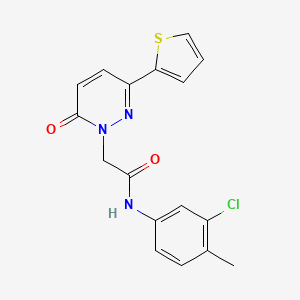
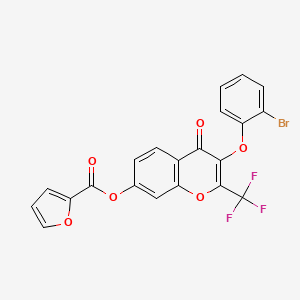
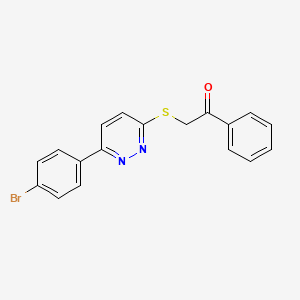

![2-Methyl-2-azaspiro[4.5]decan-6-one hydrochloride](/img/structure/B14870450.png)
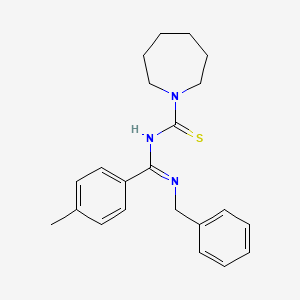
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2,4-dicarboxylic acid](/img/structure/B14870453.png)
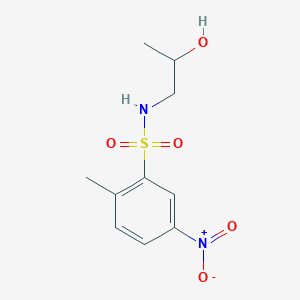
![8-Chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-ol](/img/structure/B14870461.png)
![(1S,3R,7S,8S,11S,12S,15R,16R)-15-[(2R)-5,6-dimethylhept-6-en-2-yl]-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B14870464.png)
